2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid
CAS No.: 1520882-76-1
Cat. No.: VC2733911
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1520882-76-1 |
|---|---|
| Molecular Formula | C8H11NO2 |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | 2-methyl-3-(1H-pyrrol-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C8H11NO2/c1-6(8(10)11)5-7-3-2-4-9-7/h2-4,6,9H,5H2,1H3,(H,10,11) |
| Standard InChI Key | NLPXWCKVRPMMAI-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC=CN1)C(=O)O |
| Canonical SMILES | CC(CC1=CC=CN1)C(=O)O |
Introduction
Chemical Identity and Structure
Basic Identifiers
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is definitively characterized by the following identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 1520882-76-1 |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | 2-methyl-3-(1H-pyrrol-2-yl)propanoic acid |
| InChI | InChI=1S/C8H11NO2/c1-6(8(10)11)5-7-3-2-4-9-7/h2-4,6,9H,5H2,1H3,(H,10,11) |
| InChIKey | NLPXWCKVRPMMAI-UHFFFAOYSA-N |
| SMILES Notation | CC(CC1=CC=CN1)C(=O)O |
Structural Characteristics
The compound features a pyrrole heterocycle (a five-membered aromatic ring containing nitrogen) with a methylated propionic acid chain attached at the 2-position of the pyrrole ring. Key structural elements include:
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A 1H-pyrrole core structure
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A propanoic acid moiety connecting to the pyrrole at position 2
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A methyl group at the alpha position of the propionic acid chain
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A carboxylic acid functional group
This structural arrangement confers specific chemical properties and reactivity patterns that distinguish it from related pyrrole derivatives.
Physical and Chemical Properties
Physical Properties
Based on its chemical structure and related compounds, 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is expected to exhibit the following physical properties:
| Property | Description |
|---|---|
| Physical State | Likely a crystalline solid at room temperature |
| Color | White to off-white |
| Solubility | Likely soluble in polar organic solvents (methanol, ethanol, DMSO); partially soluble in water; limited solubility in non-polar solvents |
| Melting Point | Expected in the range of 115-130°C (estimated based on related compounds) |
Chemical Properties
The compound contains multiple functional groups that contribute to its chemical behavior:
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The carboxylic acid group exhibits typical acid-base properties, capable of deprotonation to form carboxylate salts
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The pyrrole NH group can function as a weak acid in strong basic conditions
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The pyrrole ring is electron-rich, making it susceptible to electrophilic aromatic substitution reactions
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The molecule contains a stereogenic center at the alpha-carbon of the propionic acid chain, potentially existing as enantiomers
Analytical Methods
Spectroscopic Characterization
The compound can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for:
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Pyrrole protons (typically 6.0-7.0 ppm)
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Methyl group (approximately 1.0-1.5 ppm)
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Methine proton at the stereogenic center (approximately 2.5-3.5 ppm)
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Methylene protons (approximately 2.5-3.0 ppm)
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Carboxylic acid proton (broad signal around 10-12 ppm)
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¹³C NMR would display signals for:
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Carbonyl carbon (approximately 170-180 ppm)
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Pyrrole carbons (approximately 105-130 ppm)
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Methyl carbon (approximately 15-20 ppm)
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Methine and methylene carbons (approximately 25-45 ppm)
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Infrared (IR) Spectroscopy:
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Characteristic absorptions for:
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O-H stretching (broad band around 3300-2500 cm⁻¹)
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C=O stretching (approximately 1700 cm⁻¹)
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N-H stretching of pyrrole (approximately 3400 cm⁻¹)
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C=C and C-N stretching of pyrrole ring (1400-1600 cm⁻¹)
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Mass Spectrometry:
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Molecular ion peak at m/z 153
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Characteristic fragmentation patterns including loss of OH (m/z 136), loss of COOH (m/z 108)
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Comparative Analysis with Related Compounds
Structural Analogs
Comparisons with structurally related compounds provide context for understanding the properties and potential applications of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid:
| Compound | Formula | MW (g/mol) | Key Differences |
|---|---|---|---|
| 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid | C₈H₁₁NO₂ | 153.18 | Reference compound |
| 3-(1H-Pyrrol-2-yl)propanoic acid | C₇H₉NO₂ | 139.15 | Lacks 2-methyl group |
| Methyl 3-(1H-pyrrol-2-yl)propanoate | C₈H₁₁NO₂ | 153.18 | Methyl ester rather than free acid; lacks 2-methyl group |
| 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester | C₁₀H₁₅NO₂ | 181.23 | Ethyl ester rather than free acid |
The presence of the methyl group at the alpha position of the propionic acid chain in 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid introduces chirality and may influence its physicochemical properties compared to the unmethylated analog 3-(1H-Pyrrol-2-yl)propanoic acid .
Reactivity Comparisons
The 2-methyl substitution likely affects several aspects of chemical behavior:
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Increased steric hindrance around the alpha carbon
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Modified acidity of the carboxylic acid group
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Different biodistribution and metabolic profiles in biological systems
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Altered binding properties to potential protein targets
Future Research Directions
Synthetic Method Development
Future research could focus on:
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Development of efficient, scalable synthesis routes
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Stereoselective synthesis methods to access specific enantiomers
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Green chemistry approaches to minimize environmental impact
Biological Activity Screening
Potential areas for biological investigation include:
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Evaluation of anti-inflammatory properties
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Assessment of neurobiological effects
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Exploration of antimicrobial activity
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Investigation of potential enzyme inhibition properties
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